(R)-NX-2127

BTK C481S mutation TMD8 cell line Drug resistance

First-in-class PROTAC degrading BTK (C481S/L528W/T474I) plus IKZF1/3. >33× potency vs ibrutinib in resistant models. Phase 1 clinical (NCT04830137). Dual mechanism for TME reprogramming and immune synapse studies.

Molecular Formula C39H45N9O5
Molecular Weight 719.8 g/mol
CAS No. 2416131-46-7
Cat. No. B10856522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NX-2127
CAS2416131-46-7
Molecular FormulaC39H45N9O5
Molecular Weight719.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N
InChIInChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m0/s1
InChIKeyXLWJWCMQMBVNSG-ACXKHFGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NX-2127 (CAS 2416131-46-7): A First-in-Class Oral BTK and IKZF1/3 Dual Degrader for B-Cell Malignancy Research


NX-2127 (Zelebrudomide; CAS 2416131-46-7) is an orally bioavailable, hetero-bifunctional PROTAC (PROteolysis TArgeting Chimera) that simultaneously degrades Bruton's tyrosine kinase (BTK) and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex [1]. This first-in-class dual degrader is currently in Phase 1 clinical trials (NCT04830137) for the treatment of relapsed/refractory B-cell malignancies, including chronic lymphocytic leukemia, diffuse large B-cell lymphoma, and mantle cell lymphoma [2][3].

Why NX-2127 (CAS 2416131-46-7) Cannot Be Substituted with Standard BTK Inhibitors or Single-Target PROTACs


Standard BTK inhibitors such as ibrutinib, acalabrutinib, and pirtobrutinib lose efficacy against common resistance mutations (e.g., BTK C481S, L528W) and fail to eliminate the kinase-independent scaffolding function of BTK [1]. While other BTK-targeting PROTACs (e.g., NX-5948, NRX-0492) address degradation, they lack the concomitant IKZF1/3 immunomodulatory activity that NX-2127 provides via molecular glue interactions with cereblon [2][3]. This dual degradation mechanism—BTK depletion plus IKZF1/3 modulation—is unique to NX-2127 and cannot be replicated by substituting single-mechanism alternatives [4].

Quantitative Comparative Evidence for NX-2127 (CAS 2416131-46-7) vs. Ibrutinib, NX-5948, and NRX-0492


Superior Antiproliferative Activity of NX-2127 vs. Ibrutinib Against BTK C481S Mutant Cells

NX-2127 demonstrates markedly superior antiproliferative activity against BTK C481S mutant TMD8 cells compared to the covalent BTK inhibitor ibrutinib . While ibrutinib shows minimal efficacy (EC50 > 1 μM) against cells harboring the C481S resistance mutation, NX-2127 maintains potent inhibition (EC50 < 30 nM) [1]. This >33-fold improvement reflects NX-2127's ability to degrade the mutant BTK protein rather than merely inhibit its kinase activity, thereby overcoming a common clinical resistance mechanism [2].

BTK C481S mutation TMD8 cell line Drug resistance PROTAC degrader

BTK Degradation Potency: NX-2127 DC50 Values Across Multiple B-Cell Lymphoma Lines

NX-2127 induces potent, dose-dependent degradation of BTK across multiple B-cell lymphoma cell lines (including TMD8 and MEC1) and primary human B cells, with DC50 values consistently < 5 nM [1]. In broader screening across multiple B-cell lymphoma lines, DC50 values range from 1-13 nM . Degradation exceeds 80% reduction in BTK protein levels within 24 hours as confirmed by Western blot analysis . This degradation profile is distinct from BTK inhibitors which do not reduce total protein levels.

BTK degradation DC50 B-cell lymphoma PROTAC pharmacology

Differential Degradation of IKZF1 and IKZF3: NX-2127 vs. NX-5948

A key differentiator between NX-2127 and the selective BTK degrader NX-5948 is their activity against IKZF1 (Ikaros) and IKZF3 (Aiolos) [1]. NX-2127 induces dose-dependent degradation of both IKZF1 (DC50 = 25 nM) and IKZF3 (DC50 = 54 nM) in primary human T cells . In contrast, NX-5948 demonstrates no significant degradation of IKZF1 or IKZF3, confirming its selectivity for BTK alone [2]. This immunomodulatory activity of NX-2127 leads to enhanced IL-2 production and T-cell activation, effects not observed with NX-5948 or ibrutinib [3].

IKZF1 degradation IKZF3 degradation Immunomodulatory activity CRBN neosubstrate

Enhanced Immunological Synapse Formation: NX-2127 vs. Ibrutinib and NX-5948

In functional T-cell assays, NX-2127 enhances immunological synapse formation to levels comparable to lenalidomide, accompanied by upregulation of ICAM-1 [1]. This effect is not observed with NX-5948 or ibrutinib, indicating that the IKZF1/3 degradation activity of NX-2127 contributes uniquely to T-cell functionality [2]. NX-2127 and lenalidomide also reduce regulatory T-cell (Treg) differentiation, a property distinct from both NX-5948 and ibrutinib [3].

Immunological synapse T-cell activation ICAM-1 Immunomodulation

Broad Activity Against BTK Resistance Mutations Beyond C481S

NX-2127 induces potent degradation of multiple clinically relevant BTK resistance mutants including C481S, T474I, V416L, and L528W, and suppresses activation marker expression on cells harboring these mutations . Notably, the L528W mutation introduces steric hindrance that prevents binding of both covalent BTK inhibitors (ibrutinib) and non-covalent inhibitors (pirtobrutinib), rendering them ineffective, yet NX-2127 retains degradation activity [1]. NRX-0492 has demonstrated activity primarily against wild-type and C481S mutant BTK, with less documented coverage of the broader mutational landscape [2].

BTK mutations L528W T474I V416L Drug resistance

Clinical-Stage Validation: NX-2127 Phase 1 Trial Status and Safety Profile

NX-2127 has advanced into first-in-human Phase 1a/1b clinical trials (NCT04830137) and has demonstrated deep and sustained BTK degradation following daily oral dosing at 100 mg in patients [1]. Initial clinical data showed preliminary antitumor activity across multiple B-cell malignancies in patients with prior BTK inhibitor exposure and documented BTK resistance mutations [2]. Following a partial clinical hold to transition to an optimized R-diastereomer formulation, enrollment has resumed [3]. In the original dose-escalation cohorts, no dose-limiting toxicities were observed at the 100 mg dose level [4]. In comparison, NX-5948 and NRX-0492 are also in early clinical development, while many other BTK PROTACs remain preclinical [5].

Phase 1 clinical trial B-cell malignancies BTK degrader Clinical pharmacology

Recommended Research and Procurement Applications for NX-2127 (CAS 2416131-46-7) Based on Quantitative Evidence


Overcoming Ibrutinib Resistance in BTK C481S Mutant B-Cell Malignancy Models

For in vitro and in vivo studies of ibrutinib-resistant B-cell malignancies driven by the BTK C481S gatekeeper mutation, NX-2127 provides superior antiproliferative activity (EC50 < 30 nM) compared to ibrutinib (EC50 > 1 μM) . This >33-fold improvement enables robust experimental windows for dose-response studies in TMD8 and related ABC-DLBCL models [1]. NX-2127 should be prioritized over ibrutinib, acalabrutinib, or pirtobrutinib when the research objective requires activity against C481S-mutant BTK.

Dual BTK Degradation and T-Cell Immunomodulation Studies

When experimental design requires simultaneous BTK degradation and immunomodulatory activity via IKZF1/3 depletion, NX-2127 is the appropriate selection over NX-5948 (which lacks IKZF1/3 activity) or NRX-0492 (which shows minimal IKZF1/3 modulation) . Applications include investigating tumor microenvironment reprogramming, combination immunotherapy approaches, or studies of T-cell functionality in B-cell malignancy contexts [1]. NX-2127's enhancement of immunological synapse formation and reduction of Treg differentiation provide functional readouts not achievable with single-target BTK degraders [2].

Pan-Mutant BTK Degradation Screening Across Resistance Mutations

For structure-activity relationship studies or resistance mechanism investigations requiring activity across multiple BTK mutations (C481S, T474I, V416L, L528W), NX-2127 offers validated degradation activity against this expanded panel . This reduces the need to source multiple compounds for comparative mutant profiling. The L528W mutation—which confers resistance to both covalent and non-covalent BTK inhibitors—is particularly relevant for studies of acquired resistance following sequential BTK-targeted therapy [1].

Translational Research Requiring Clinical-Stage Validation

For translational research programs where human pharmacokinetic/pharmacodynamic data and clinical safety information inform compound selection, NX-2127's Phase 1 clinical status (NCT04830137) with demonstrated target engagement at 100 mg daily oral dosing provides a translational bridge absent in preclinical-only BTK degraders . This is particularly relevant for biomarker discovery studies, combination therapy screening, or research aimed at understanding clinical resistance mechanisms to BTK-targeted degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-NX-2127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.